molecular formula C11H11NO B1291486 1,6-dimethyl-1H-indole-3-carbaldehyde CAS No. 202584-14-3

1,6-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1291486
CAS No.: 202584-14-3
M. Wt: 173.21 g/mol
InChI Key: VFOVAOMIZCNUDY-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) Scaffold Significance in Chemical and Biological Sciences

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of chemical and biological sciences. This scaffold is found in a multitude of natural products, most notably the amino acid tryptophan, and is integral to the structure of many alkaloids, peptides, and hormones. ijpcbs.comnih.gov Its unique electronic properties allow it to interact with a wide array of biological targets through mechanisms like hydrogen bonding and π–π stacking, making it a highly valuable framework in medicinal chemistry. nih.gov

The versatility of the indole scaffold is demonstrated by the broad spectrum of pharmacological activities exhibited by its derivatives. These include antiviral, anti-inflammatory, anticancer, antimicrobial, antioxidant, and antidiabetic properties, among others. biosynth.com The structural framework of well-known drugs such as Sumatriptan, Indomethacin, and Ondansetron is based on the indole moiety. nih.gov This wide-ranging bioactivity has cemented the indole ring as a "privileged scaffold," a core structure that is repeatedly found in drugs targeting different receptors, encouraging continuous exploration and development of new indole-based therapeutic agents. nih.gov

Specific Context of 1,6-Dimethyl-1H-indole-3-carbaldehyde within Indole Chemistry

This compound is a specific derivative of the indole family, characterized by methyl groups at the 1-position (the nitrogen of the pyrrole ring) and the 6-position (on the benzene ring), with a formyl (aldehyde) group at the 3-position. Its chemical properties are presented in the table below.

PropertyValue
CAS Number202584-14-3
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol

In the broader field of indole chemistry, this compound serves primarily as a synthetic intermediate or a building block for more complex molecules. biosynth.com The presence of the aldehyde group at the C3 position makes it a versatile handle for a variety of chemical transformations, including condensations and cyclizations, to build larger, more elaborate molecular architectures.

While extensive research on the specific biological activities of this compound is not widely documented, it is recognized as a reagent for research studies. biosynth.com Its value lies in its potential for use in the synthesis of novel organic and pharmaceutical compounds, where the specific substitution pattern may impart unique steric or electronic properties to the final products. The synthesis of this compound would typically be achieved through the formylation of 1,6-dimethylindole, most commonly via the Vilsmeier-Haack reaction, a standard and efficient method for introducing an aldehyde group at the electron-rich C3 position of the indole nucleus. organic-chemistry.orgyoutube.com

Historical Perspective of Indole-3-carbaldehyde Chemistry and its Derivatives

The chemistry of indole-3-carbaldehyde, the parent compound of the substance in focus, has a rich history. Early methods for its synthesis included the Reimer-Tiemann reaction and the Gattermann reaction. orgsyn.org However, these methods often suffered from low yields or harsh reaction conditions.

A significant breakthrough in the synthesis of indole-3-carbaldehydes came with the application of the Vilsmeier-Haack reaction. wikipedia.org First described by Anton Vilsmeier and Albrecht Haack in 1927, this reaction involves the formylation of an electron-rich aromatic ring using a substituted amide (like N,N-dimethylformamide, DMF) and an acid halide (such as phosphorus oxychloride, POCl₃). wikipedia.org The reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which then attacks the indole ring. organic-chemistry.org

The Vilsmeier-Haack reaction proved to be a particularly convenient and high-yielding method for the C3-formylation of indoles. researchgate.net Its simplicity and efficiency established it as the standard procedure for preparing a wide range of substituted indole-3-carbaldehydes, paving the way for extensive exploration of their derivatives in various fields of research. orgsyn.org The general mechanism is outlined in the table below.

StepDescription
1Formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.
2Electrophilic attack by the Vilsmeier reagent on the electron-rich C3 position of the indole ring.
3Formation of an iminium ion intermediate.
4Hydrolysis of the iminium ion during aqueous workup to yield the final aldehyde product.

Research Landscape and Current Trends for Substituted Indole-3-carbaldehydes

The research landscape for substituted indole-3-carbaldehydes remains vibrant and is continually evolving. Current trends focus on leveraging the indole-3-carbaldehyde scaffold to design and synthesize novel molecules with enhanced or specific biological activities. nih.gov

Key areas of contemporary research include:

Structural Modification: Researchers are actively exploring how substitutions on the indole ring (such as alkylation, arylation, or halogenation) influence the therapeutic properties of the resulting molecules. These modifications can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets. nih.gov

Molecular Hybridization: A prominent strategy involves creating hybrid molecules by combining the indole-3-carbaldehyde scaffold with other known bioactive compounds like coumarins, chalcones, triazoles, and thiophenes. This approach aims to develop multifunctional agents that can act on multiple targets, potentially leading to synergistic effects or novel mechanisms of action. nih.gov

Development of Novel Therapeutic Agents: There is a strong focus on synthesizing derivatives with specific therapeutic applications. For example, recent studies have synthesized and evaluated N-substituted indole-3-carbaldehyde oxime derivatives as potent urease inhibitors for potential use against Helicobacter pylori infections. mdpi.com Other research has focused on creating analogues for anticancer, anti-inflammatory, and antimicrobial applications. nih.gov

Applications in Material Science: Beyond medicine, indole-3-carbaldehydes are used as ligands for Schiff base synthesis and in the development of polymers and chromophores, highlighting their versatility in materials chemistry. nih.gov

This ongoing research underscores the enduring importance of the indole-3-carbaldehyde framework as a versatile platform for discovering new molecules with significant scientific and therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-10-9(7-13)6-12(2)11(10)5-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOVAOMIZCNUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626696
Record name 1,6-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202584-14-3
Record name 1,6-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 1,6 Dimethyl 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The formyl group at the C3 position is a versatile handle for a variety of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions. researchgate.net

The aldehyde functionality of 1,6-dimethyl-1H-indole-3-carbaldehyde readily participates in condensation reactions with nucleophiles, most notably primary amines and compounds with active methylene (B1212753) groups.

Schiff Base Formation: The reaction of the aldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. nveo.org This condensation typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These reactions are fundamental in synthetic chemistry for creating C=N double bonds. researchgate.netnveo.org Indole-3-carboxaldehyde (B46971) and its derivatives are well-documented to form Schiff bases with a wide range of amines, including amino acids and aminophenols. nih.govgoogle.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine. acgpubs.orgacgpubs.org The reaction proceeds via a carbanion intermediate generated from the active methylene compound, which attacks the aldehyde carbonyl. Subsequent dehydration yields a new carbon-carbon double bond. ekb.eg While specific studies on this compound are not prevalent, the reactivity of the parent indole-3-carboxaldehyde in such condensations is well-established. acgpubs.org

Table 1: Examples of Condensation Reactions

Reaction Type Reactant Product Type
Schiff Base Formation Primary Amine (R-NH₂) Imine (Schiff Base)
Knoevenagel Condensation Active Methylene Compound (e.g., CH₂(CN)₂) α,β-Unsaturated Compound

The oxidation state of the formyl carbon can be readily altered through reduction or oxidation reactions.

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding (1,6-dimethyl-1H-indol-3-yl)methanol. This transformation is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for reducing aldehydes and ketones, while more powerful reagents like lithium aluminum hydride (LiAlH₄) can also be employed. youtube.comyoutube.commasterorganicchemistry.com

Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid, forming 1,6-dimethyl-1H-indole-3-carboxylic acid. Various oxidizing agents can accomplish this, and studies on related indole (B1671886) aldehydes have shown this conversion is a key biosynthetic pathway. nih.gov The enzymatic oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH) has been documented in plants. nih.gov

Table 2: Redox Reactions of the Formyl Group

Transformation Reagent Example Product
Reduction Sodium Borohydride (NaBH₄) (1,6-Dimethyl-1H-indol-3-yl)methanol
Oxidation Varies (e.g., KMnO₄, Ag₂O) 1,6-Dimethyl-1H-indole-3-carboxylic acid

The electrophilic carbon of the aldehyde group is susceptible to attack by a range of carbon-based nucleophiles.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to an aldehyde typically yields a secondary alcohol upon workup. dalalinstitute.com However, an unusual reactivity has been observed for N-alkylated indole-3-carboxaldehydes. Instead of the expected alcohol, the reaction of N-methyl indole-3-carboxaldehyde with phenylmagnesium bromide was found to produce a phenyl bis(indolyl)methane product. lookchem.com This aberrant behavior suggests a different reaction pathway may be dominant for this class of substrates, including this compound. lookchem.com

Wittig Reaction: This reaction provides a powerful method for converting aldehydes into alkenes. masterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), generated from a phosphonium (B103445) salt. organic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form a new C=C double bond at the position of the original carbonyl, producing a 3-(alkenyl)-1,6-dimethyl-1H-indole and triphenylphosphine (B44618) oxide. organic-chemistry.orgsciepub.com

Table 3: Nucleophilic Addition Reactions

Reaction Type Reagent Expected/Observed Product
Grignard Addition Phenylmagnesium Bromide Phenyl bis(1,6-dimethyl-1H-indol-3-yl)methane (aberrant product) lookchem.com
Wittig Reaction Phosphorus Ylide (Ph₃P=CHR) 3-(Alkenyl)-1,6-dimethyl-1H-indole

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). researchgate.net The regioselectivity of these reactions on this compound is dictated by the combined electronic and steric effects of the three substituents.

The N-methyl and C6-methyl groups are both electron-donating and act as activating, ortho, para-directors. The C3-carbaldehyde group, however, is electron-withdrawing and deactivating, directing incoming electrophiles to the meta positions (C5 and C7).

The directing effects are as follows:

N1-Methyl Group (Activating): Directs towards C2.

C6-Methyl Group (Activating): Directs towards C5 and C7.

C3-Carbaldehyde (Deactivating): Directs towards C5 and C7.

The most electronically favored positions for electrophilic attack are C2, C5, and C7, with the precise outcome depending on the specific electrophile and reaction conditions. The C4 position is sterically hindered. Studies on the bromination of other indole-3-carboxaldehydes have shown that substitution can occur at the 5, 6, or 7 positions, indicating the accessibility of the benzene (B151609) portion of the ring to electrophiles. mdpi.com For N-protected indole-2,3-dicarboxylates, electron-withdrawing groups on the nitrogen have been shown to favor bromination at the 6-position. researchgate.net

N-Functionalization of the Indole Nitrogen

Standard N-alkylation and N-arylation reactions of indoles involve the deprotonation of the N-H bond with a base to form a nucleophilic indole anion, which then reacts with an alkyl or aryl halide. mdpi.comacs.org The subject compound, this compound, already possesses a methyl group at the N1 position. Consequently, it lacks the acidic N-H proton necessary for this traditional functionalization pathway. acs.orgnih.govnih.gov Therefore, this compound cannot undergo further N-alkylation or N-arylation via the common deprotonation-substitution mechanism.

C-C and C-N Coupling Reactions

The aldehyde functionality and the activated indole ring of this compound make it a valuable substrate for various carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures from simpler starting materials.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of C-C and C-N bonds. While specific studies on this compound in these named reactions are not extensively documented in readily available literature, the general reactivity of indole derivatives suggests its potential participation in such transformations. For instance, the C2-position of the indole ring is susceptible to direct C-H functionalization, a common pathway in palladium-catalyzed coupling processes.

Condensation reactions represent another important class of C-C and C-N bond-forming reactions for this compound. The aldehyde group readily reacts with active methylene compounds in Knoevenagel condensations and with amines or hydrazines to form Schiff bases and hydrazones, respectively. These reactions are often used to introduce new functional groups and build larger molecular scaffolds.

Reaction TypeReagent/CatalystProduct Type
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)α,β-Unsaturated Indole Derivative
Schiff Base FormationPrimary AmineN-Substituted Imine
Hydrazone FormationHydrazine DerivativeHydrazone

Rearrangement Reactions and Mechanistic Studies

The structural framework of this compound and its derivatives can undergo various rearrangement reactions, leading to the formation of new isomeric products. These transformations are often mechanistically intriguing and provide access to diverse chemical structures.

One notable rearrangement is the Beckmann rearrangement of the corresponding oxime. The oxime of this compound can be prepared by reacting the aldehyde with hydroxylamine. Treatment of the oxime with an acid catalyst can induce a rearrangement to form an N-substituted indole-3-carboxamide. The mechanism of the Beckmann rearrangement involves the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom, ultimately yielding the amide after tautomerization. For aldoximes, this rearrangement typically proceeds via a nitrile intermediate.

Studies on related N-substituted indole-3-carboxaldehyde oximes have shown that they can exist as syn and anti isomers, and their isomerization can be influenced by reaction conditions such as the presence of acid. The stereochemistry of the oxime is a critical factor in the Beckmann rearrangement, as the migrating group is the one positioned anti to the hydroxyl group.

Mechanistic investigations into the reactions of N-methyl-indole derivatives provide valuable insights into the electronic effects of the N-methyl group on the reactivity of the indole ring system. The methyl group at the N1 position is an electron-donating group, which increases the electron density of the indole nucleus, thereby influencing the rates and regioselectivity of various reactions. For instance, in electrophilic substitution reactions, the increased nucleophilicity of the indole ring can lead to enhanced reactivity.

RearrangementStarting MaterialKey IntermediateProduct
Beckmann RearrangementThis compound oximeNitrilium ion1,6-dimethyl-1H-indole-3-carboxamide

Further mechanistic studies, potentially involving isotopic labeling and computational chemistry, would be beneficial to fully elucidate the intricate pathways of these and other transformations of this compound.

Derivatives and Analogues of 1,6 Dimethyl 1h Indole 3 Carbaldehyde

Design Principles for Novel Indole-3-carbaldehyde Analogues

The design of new analogues based on the indole-3-carbaldehyde framework is guided by several key principles aimed at enhancing or modifying their chemical and physical properties. A primary strategy is molecular hybridization, which involves combining the indole-3-carbaldehyde moiety with other known bioactive scaffolds like coumarins, chalcones, triazoles, or thiophenes. nih.gov This approach aims to create synergistic effects or introduce new functionalities.

Another core principle is the rational design based on structure-activity relationships (SAR). nih.gov By systematically altering substituents on the indole (B1671886) ring (e.g., through alkylation, arylation, or halogenation) and observing the impact on chemical behavior, researchers can identify key structural features that govern the molecule's properties. nih.gov For instance, the introduction of an electron-donating methoxy (B1213986) group has been studied in the context of antioxidant potential. researchgate.net The aldehyde group at the C-3 position is a critical anchor for modifications, readily undergoing condensation reactions to form Schiff bases or participating in Aldol (B89426), Claisen, and Knoevenagel condensations. nih.govresearchgate.net These reactions allow for the extension of the molecule and the introduction of diverse functional groups, which can significantly alter the compound's electronic and steric profile.

Computational methods, such as molecular docking and dynamic studies, also play a crucial role in the design process. nih.gov These techniques allow for the prediction of how a designed molecule might interact with specific targets, guiding the synthesis of compounds with higher potential for desired chemical interactions. nih.gov This in-silico approach helps in refining the design of hybrids, such as the development of isatin-indole-3-carboxaldehyde hybrids. nih.gov

Structural Modifications and their Impact on Chemical Behavior

Structural modifications to the 1,6-dimethyl-1H-indole-3-carbaldehyde core have a profound impact on its chemical behavior, including reactivity, stability, and spectroscopic properties. The indole nucleus is electron-rich, making it susceptible to reactions with electrophiles. mdpi.com Modifications often target the N-1 position of the indole ring or the C-3 aldehyde group. distantreader.orgderpharmachemica.com

N-acylation of indole-3-carbaldehyde, for example, alters the electronic properties of the indole ring. derpharmachemica.com The absence of the indole N-H proton signal in NMR spectra confirms successful acylation. derpharmachemica.com This modification serves as a precursor step for further coupling reactions, such as with various aryl amines to form novel derivatives. derpharmachemica.com Similarly, N-prenylation has been used to synthesize N-prenylated indole-3-carbaldehydes. researchgate.net

The aldehyde functional group is the most common site for modification. Its condensation with various amine derivatives to form Schiff bases is a widely studied reaction. researchgate.net The formation of these imine (C=N) bonds is confirmed by spectroscopic data. researchgate.netcsic.es The substituents on the indole ring influence the reactivity of the aldehyde and the properties of the resulting derivatives. For example, the presence of bromo, chloro, or methoxy groups at the C-5 position affects the chemical shifts of protons in the indole ring, as observed in ¹H NMR spectra. csic.es Halogen substituents at the C-5 position can increase the lipophilic character of the molecule, which can influence its interaction with other chemical systems. csic.es

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the geometry and electronic structure of these modified compounds. csic.es Such studies have shown that for indole-3-carbaldehyde semicarbazones, the most stable conformer often has a cis-E geometrical configuration, with the side chain and the indole moiety being nearly coplanar. csic.es

Hybrid Molecules Incorporating the Indole-3-carbaldehyde Scaffold

Hybridization of the indole-3-carbaldehyde scaffold with other heterocyclic systems is a prominent strategy for creating complex molecules with potentially novel chemical characteristics. This involves covalently linking the indole core to other ring systems, resulting in a single molecule with features of both parent structures.

Indole-benzimidazole hybrids are synthesized by fusing the indole nucleus with a benzimidazole (B57391) moiety. nih.gov A common synthetic route involves the reaction of substituted indole-3-carbaldehydes with substituted o-phenylenediamines. distantreader.orgresearcher.life This condensation reaction leads to the formation of the imidazole (B134444) ring, linking the two heterocyclic systems. distantreader.org

The properties of these hybrids can be tuned by introducing various substituents on both the indole and benzimidazole rings. For instance, studies have explored derivatives with bromo and methyl substitutions. distantreader.orgresearcher.life Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are used to confirm the structures of the synthesized hybrids. distantreader.org Research has shown that substitutions on the indole and benzimidazole rings significantly influence the cytotoxic activity of these compounds against various cancer cell lines. distantreader.orgresearcher.life

Table 1: Examples of Synthesized Indole-Benzimidazole Hybrids and Their Activity

Compound IDIndole Substituent (C-5)Benzimidazole Substituent (C-5)Reported Activity (IC₅₀ in µM) against SKOV-3 cells
5e BromoMethyl23.69 distantreader.orgresearcher.life
6c Chloro (N-1 prenylated)Chloro279.12 distantreader.org
6d Bromo (N-1 prenylated)ChloroInactive distantreader.org

This table is generated from data in the text for illustrative purposes.

Indole-pyrimidine derivatives represent another class of hybrid molecules, combining the indole scaffold with a pyrimidine (B1678525) ring. The synthesis of these compounds can be achieved through multi-step reaction sequences. richmond.edu One established method involves starting with a substituted indole, such as 3-acetyl indole, to create a chloroenal intermediate. richmond.edu This intermediate is then reacted with various amidines to construct the pyrimidine ring, resulting in novel biheterocyclic systems. richmond.edu The regiochemistry of the indole attachment to the pyrimidine ring can be controlled, leading to new chemical structures. richmond.edu

Another synthetic approach starts with 3-chloro-1H-indole-2-carbaldehyde, which undergoes a multi-component reaction with thiourea (B124793) and ethyl cyanoacetate (B8463686) to form a pyrimidine block. nih.gov This block can then be further modified to create a diverse library of indole-thienopyrimidine compounds. nih.gov The design of such molecules is sometimes guided by their potential to interact with biological targets; for example, indole derivatives at the C(5) position of a pyrazolo[1,5-a]pyrimidine (B1248293) core have been designed to form specific hydrogen bonds. nih.gov

Indole-thiosemicarbazone conjugates are readily synthesized through the Schiff base condensation of an indole-3-carbaldehyde with a thiosemicarbazide (B42300). aku.edu.trnih.gov This reaction typically involves refluxing the two reactants in an alcohol solvent, sometimes with an acid catalyst like acetic acid, to yield the corresponding thiosemicarbazone in high yields. aku.edu.trnih.gov

The formation of the thiosemicarbazone is characterized by the appearance of specific signals in spectroscopic analyses. In FT-IR spectra, the C=N (azomethine) and C=S (thione) stretching bands are indicative of the product. aku.edu.tr In ¹H NMR, the signal for the HC=N proton appears as a singlet. csic.es The structure contains a conjugated N,N,S system, which is important for its chemical properties. aku.edu.tr A variety of indole-thiosemicarbazones have been synthesized and characterized, with modifications on both the indole ring and the terminal amine of the thiosemicarbazide moiety. nih.gov These structural variations have been shown to influence the compounds' inhibitory activity against enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1). nih.gov

Table 2: Characterization Data for a Synthesized Indole-3-carbaldehyde Thiosemicarbazone Derivative

CompoundFormulaSynthesis MethodKey Spectroscopic Data
1H-Indole-3-carbaldehyde thiosemicarbazone C₁₀H₁₀N₄SReflux of indole-3-carboxaldehyde (B46971) and thiosemicarbazide in ethanol (B145695) nih.govMolecules linked by N—H···S hydrogen bonds in the crystal structure nih.gov
Indole-3-carboxyaldehyde 4-ethyl-3-thiosemicarbazone C₁₂H₁₄N₄SSchiff base reaction of indole-3-carboxyaldehyde with 4-ethyl-3-thiosemicarbazide (B82095) aku.edu.tr¹³C NMR (δ): 176.1 (C=S), 140.9 (C=N); HRMS (ESI+): m/z 247.1012 [M+H]⁺ aku.edu.tr

This table is generated from data in the text for illustrative purposes.

Indole-quinazolinone derivatives are hybrid molecules containing both the indole and quinazolinone ring systems. A common synthetic approach involves the condensation of an indole-3-carbaldehyde with an anthranilamide. nih.gov This reaction can be catalyzed by acids such as p-toluenesulfonic acid (p-TSA) in a suitable solvent like acetonitrile. nih.gov The reaction proceeds through a 2,3-dihydroquinazolin-4(1H)-one intermediate, which is subsequently oxidized to the final quinazolin-4(3H)-one product. nih.gov

The reaction conditions can influence the product distribution. For example, using different catalysts or solvents can lead to the formation of byproducts. nih.gov Structural modifications, such as introducing electron-donating groups onto the aryl moiety of the quinazolinone scaffold, have been shown to enhance certain biological activities. mdpi.com The structures of these complex molecules are confirmed using various analytical methods, including ¹H NMR and mass spectrometry, which can identify characteristic signals like the azomethine proton and the molecular ion peak. mdpi.com

Natural Product Derivatives and Biomimetic Synthesis

While this compound itself is primarily a synthetic building block, its core structure, indole-3-carbaldehyde, is a key intermediate in the biosynthesis and laboratory synthesis of a vast array of natural products, particularly complex indole alkaloids. researchgate.netekb.eg The principles of biomimetic synthesis, which seeks to replicate nature's synthetic strategies, are often applied to indole-3-carbaldehyde and its derivatives to construct these intricate molecules.

Research into the biomimetic synthesis of marine indole alkaloids frequently utilizes substituted indole-3-carbaldehyde precursors. For instance, the synthesis of Barettin, a marine alkaloid isolated from the sponge Geodia barretti, involves a Horner-Wadsworth-Emmons reaction with 6-bromoindole-3-carboxaldehyde (B99375) as a key step. ki.seki.se This approach mimics a potential biological condensation pathway. Similarly, the synthesis of Dipodazine, another marine alkaloid, is achieved through a stereoselective aldol condensation starting from an N-protected indole-3-carboxaldehyde. ki.seki.se These examples highlight how the aldehyde functionality at the C-3 position of the indole ring is a crucial handle for biomimetic transformations, enabling the construction of complex, naturally occurring compounds.

In the plant kingdom, indole-3-carbaldehyde derivatives are involved in defense mechanisms. nih.gov For example, in Arabidopsis thaliana, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan as part of the plant's response to pathogens. nih.gov The biosynthesis involves intermediates like indole-3-acetaldoxime and indole-3-acetonitrile (B3204565), with enzymes such as Arabidopsis ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 71B6 playing key roles in the oxidation of ICHO to ICOOH. nih.gov This natural pathway, converting an indole-3-acetonitrile precursor into an indole-3-carbaldehyde, represents a biological blueprint that can inspire synthetic strategies.

Furthermore, many natural products are themselves derivatives of the indole-3-carbaldehyde scaffold. Marine-derived fungi are a particularly rich source of such compounds. For example, a fungus of the genus Eurotium has been found to produce prenylated indole-3-carbaldehyde derivatives, such as 2-(2-methyl-3-en-2-yl)-1H-indole-3-carbaldehyde and 2-(2,2-dimethylcyclopropyl)-1H-indole-3-carbaldehyde. mdpi.com These natural products demonstrate how biological systems modify the basic indole-3-carbaldehyde structure to generate chemical diversity.

The table below summarizes key natural product classes and synthetic targets related to the indole-3-carbaldehyde core, illustrating the relevance of biomimetic approaches.

Compound/ClassPrecursor/IntermediateKey Synthetic Reaction (Biomimetic Approach)Source Organism (if applicable)
Barettin 6-Bromoindole-3-carboxaldehydeHorner-Wadsworth-Emmons ReactionGeodia barretti (Marine Sponge) ki.seki.se
Dipodazine N-Protected indole-3-carboxaldehydeStereoselective Aldol CondensationPenicillium dipodomyis (Fungus) ki.seki.se
ICHO/ICOOH Derivatives Indole-3-acetonitrileEnzymatic Conversion (CYP71B6)Arabidopsis thaliana (Plant) nih.gov
Prenylated Indoles Indole-3-carbaldehydeEnzymatic PrenylationEurotium chevalieri (Fungus) mdpi.com

These examples underscore the strategic importance of the indole-3-carbaldehyde framework in natural product chemistry. While direct natural product derivatives of this compound are not widely reported, the synthetic methodologies and biosynthetic insights gained from studying related natural compounds provide a clear roadmap for creating novel analogues and derivatives based on this specific scaffold.

Spectroscopic and Advanced Characterization Techniques for 1,6 Dimethyl 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1,6-dimethyl-1H-indole-3-carbaldehyde in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra provides a complete picture of the molecule's connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected in distinct regions of the spectrum. The aldehyde proton (CHO) typically appears as a singlet far downfield, usually between 9.5 and 10.5 ppm. The protons on the indole (B1671886) ring resonate in the aromatic region (7.0-8.5 ppm). The proton at the C2 position is characteristically a singlet around 8.0-8.5 ppm. The N-methyl group protons appear as a sharp singlet, typically in the range of 3.7-4.0 ppm, while the C6-methyl group protons also produce a singlet, but further upfield, around 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing between 180 and 190 ppm. The aromatic carbons of the indole ring resonate in the 110-140 ppm range. The N-methyl carbon signal is expected around 30-35 ppm, and the C6-methyl carbon appears at approximately 20-25 ppm. For related indole-3-carbaldehyde semicarbazone derivatives, the C=N carbon signal appears at δ ~136.3–138.5 ppm, while the carbonyl (C=O) signal is observed at δ ~156.5–157.4 ppm. csic.es

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm the assignments made from 1D spectra. COSY spectra establish proton-proton couplings within the aromatic ring, while HMBC spectra show correlations between protons and carbons separated by two or three bonds. For instance, an HMBC experiment would show a correlation between the aldehyde proton and the C3 carbon of the indole ring, confirming its position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CHO 9.5 - 10.5 (s) 180 - 190
H2 8.0 - 8.5 (s) 135 - 140
H4 7.8 - 8.2 (d) 120 - 125
H5 7.0 - 7.4 (d) 122 - 128
H7 7.2 - 7.6 (s) 110 - 115
N-CH₃ 3.7 - 4.0 (s) 30 - 35
C6-CH₃ 2.4 - 2.6 (s) 20 - 25

Note: Predicted values are based on data from analogous indole derivatives. s = singlet, d = doublet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. The molecular formula is C₁₁H₁₁NO, corresponding to a monoisotopic mass of approximately 173.08 g/mol . epa.govbiosynth.comjk-sci.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 173. The fragmentation of indole derivatives is well-documented. researchgate.net For indole-3-carbaldehydes, a characteristic fragmentation involves the loss of a hydrogen radical followed by the elimination of carbon monoxide (CO), leading to a significant fragment ion. tsijournals.com The presence of the methyl groups on the nitrogen and at the C6 position influences the fragmentation pathways. The N-methyl group can stabilize the molecular ion, while the C6-methyl group can undergo benzylic cleavage. Common fragments observed in the mass spectra of indole alkaloids include ions at m/z 132 and 130, which are characteristic of the indole cleavage pathway. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is frequently used for the analysis of indole derivatives in complex mixtures. nih.govmdpi.comnih.govmdpi.com This technique allows for the sensitive detection and identification of the target compound and its derivatives.

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
[M]⁺ (m/z) ~173
Key Fragment 1 [M-H]⁺
Key Fragment 2 [M-CO]⁺
Key Fragment 3 [M-CH₃]⁺

Note: Fragmentation patterns are predictive and based on general principles for indole aldehydes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the key functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds.

The most prominent feature in the IR spectrum of this compound is the strong absorption band due to the carbonyl (C=O) stretching of the aldehyde group, which typically appears in the region of 1650-1700 cm⁻¹. derpharmachemica.comresearchgate.net The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the two methyl groups appears in the 2850-3000 cm⁻¹ region. Aromatic C=C ring stretching vibrations are found in the 1450-1600 cm⁻¹ range. Unlike indole-3-carbaldehyde, this compound will not show an N-H stretching band (typically around 3300-3500 cm⁻¹), confirming the substitution at the N1 position. derpharmachemica.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C=O Stretch 1650 - 1700
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (CH₃) Stretch 2850 - 3000
Aromatic C=C Ring Stretch 1450 - 1600

Note: Values are typical ranges for the specified functional groups in this chemical context.

X-ray Crystallography for Solid-State Structure Determination

Advanced Spectroscopic Methods (e.g., UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy are used to study the electronic properties of molecules. The indole ring system is a well-known chromophore and fluorophore.

UV-Visible Spectroscopy: Indole and its derivatives typically exhibit strong absorption in the ultraviolet region. The UV-Vis spectrum of this compound is expected to show absorption bands below 350 nm, corresponding to π-π* electronic transitions within the conjugated indole system. mdpi.com The presence of the aldehyde group, which extends the conjugation, typically results in a red-shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted indole.

Fluorescence Spectroscopy: Many indole derivatives are fluorescent, emitting light after being excited by UV radiation. The fluorescence spectrum is generally broad and appears at a longer wavelength than the absorption spectrum. mdpi.com The substitution pattern on the indole ring, including the electron-withdrawing aldehyde group and the electron-donating methyl groups, will influence the quantum yield and the emission wavelength. These photophysical properties are valuable for developing fluorescent probes and other materials. Studies on related indole derivatives have explored their interactions with DNA using fluorescence spectroscopy. researchgate.net

Medicinal Chemistry and Biological Applications of 1,6 Dimethyl 1h Indole 3 Carbaldehyde Derivatives

Role as a Pharmacophore in Drug Discovery

The indole-3-carbaldehyde framework is a vital pharmacophore—the essential molecular feature responsible for a drug's biological activity. Its derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. researcher.life The versatility of the indole (B1671886) ring allows it to interact with a multitude of biological targets, such as proteins and enzymes, making it a valuable template in drug design. nih.govnih.gov

The aldehyde group at the C-3 position is particularly reactive, providing a synthetic handle for creating a diverse library of derivatives, such as Schiff bases, chalcones, and semicarbazones. scirp.orgderpharmachemica.com These modifications can significantly alter the molecule's biological activity, allowing chemists to fine-tune its properties to target specific diseases. For instance, the indole core is a key component in numerous patented kinase inhibitors, highlighting its importance in the development of targeted cancer therapies. nih.gov The strategic modification of substituents on the indole moiety can have a profound impact on the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Indole-3-carbaldehydes

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indole-3-carbaldehyde derivatives, SAR analyses have provided critical insights for designing more potent and selective therapeutic agents.

In the context of anticancer activity , substitutions at various positions of the indole ring have been shown to dramatically affect cytotoxicity. nih.gov For example, methyl substitution at the N-1 position of the indole ring has been found to enhance anticancer activity significantly, in some cases by as much as 60-fold compared to the unsubstituted analogue. nih.gov Conversely, placing an aldehyde group at the C-3 position can sometimes lead to a significant reduction in activity, depending on the rest of the molecule's structure. nih.gov The attachment of different heterocyclic rings to the indole core is a common strategy to enhance anticancer effects. nih.gov For instance, indole-sulfonylhydrazone hybrids have been designed where the indole moiety is thought to act via DNA intercalation and the sulfonylhydrazone part contributes through enzyme inhibition. mdpi.com

Theoretical and Computational Studies of 1,6 Dimethyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations

No specific quantum chemical calculations for 1,6-dimethyl-1H-indole-3-carbaldehyde have been reported. Such studies would be invaluable for understanding the molecule's fundamental properties.

Electronic Structure Analysis

A detailed analysis of the electronic structure of this compound, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP) maps, remains to be conducted. These calculations would provide insights into the regions of the molecule that are electron-rich and electron-poor, which is crucial for predicting its chemical behavior.

Reactivity Predictions (e.g., Electrophilicity, Nucleophilicity)

Without dedicated computational studies, predictions of the electrophilicity and nucleophilicity of this compound are purely speculative. While the indole (B1671886) nucleus is generally electron-rich and prone to electrophilic attack, and the carbaldehyde group is an electrophilic center, the precise reactivity parameters, such as global electrophilicity index, nucleophilicity index, and Fukui functions, have not been calculated.

Molecular Dynamics Simulations

There are currently no published molecular dynamics simulations for this compound. These simulations would be instrumental in understanding the dynamic behavior of the molecule, its interactions with solvents, and its potential binding modes with biological macromolecules.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes for Complex Indole (B1671886) Scaffolds

While classical methods like the Fischer, Reissert, and Vilsmeier-Haack syntheses provide reliable access to the basic indole core, the future lies in developing more efficient, atom-economical, and versatile strategies for creating complex, highly functionalized indole scaffolds. derpharmachemica.comwikipedia.org Research is increasingly focused on late-stage functionalization and the construction of intricate molecular architectures that can be derived from or incorporate the 1,6-dimethyl-1H-indole-3-carbaldehyde moiety.

Emerging synthetic frontiers include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a rapidly growing area that offers a more streamlined approach to modifying the indole nucleus, avoiding the need for pre-functionalized starting materials. mdpi.comchim.itresearchgate.netthieme-connect.com Ruthenium, palladium, and other transition-metal catalysts are being explored to achieve regioselective C-H activation at various positions on the indole ring, enabling the introduction of new substituents with high precision. mdpi.comchemrxiv.org

Photocatalysis: The use of visible light to drive chemical reactions provides a mild and sustainable alternative to traditional thermal methods. researchgate.net Photocatalysis can facilitate novel transformations, such as the synthesis of spirocyclic indolines from indole precursors or the generation of radical intermediates for unique cyclization cascades. nih.govthieme-connect.comresearchgate.net This approach could be harnessed to convert this compound into unique polycyclic structures.

Flow Chemistry: Continuous flow synthesis is being adopted to improve the safety, efficiency, and scalability of indole synthesis. mdpi.comnih.gov Flow reactors allow for precise control over reaction parameters like temperature and residence time, which can lead to higher yields, improved purity, and the ability to safely handle hazardous reagents or intermediates, such as those used in the Cadogan-Sundberg reaction. acs.orggalchimia.comakjournals.com

Table 1: Comparison of Modern Synthetic Strategies for Indole Scaffolds
Synthetic StrategyDescriptionPotential Advantages for Indole Synthesis
C-H ActivationDirect functionalization of C-H bonds, often catalyzed by transition metals like Palladium or Ruthenium. mdpi.comchim.itHigh atom economy; avoids pre-functionalization steps; allows for late-stage modification of complex molecules. researchgate.net
PhotocatalysisUses visible light to initiate chemical reactions, often involving a photocatalyst to generate reactive intermediates. researchgate.netMild reaction conditions; access to unique reaction pathways; environmentally friendly energy source. nih.govresearchgate.net
Flow ChemistryReactions are performed in a continuously flowing stream within a microreactor or tube. mdpi.comEnhanced safety, scalability, and process control; improved reaction efficiency and product purity. nih.govakjournals.com

Exploration of New Biological Targets and Disease Indications

Indole-3-carbaldehyde and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antibacterial, antifungal, and antiviral properties. researchgate.netresearchgate.netderpharmachemica.com Future research on this compound will likely focus on identifying novel biological targets and expanding its therapeutic potential into new disease areas.

Key areas of exploration include:

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. nih.govresearchgate.net Indole derivatives have been successfully developed as inhibitors for a multitude of kinases, including PIM, CDK, TK, AKT, PI3K, and VEGFR. benthamdirect.comresearchgate.netnih.gov The this compound scaffold could serve as a starting point for designing novel kinase inhibitors, with substitutions on the indole ring and modifications of the aldehyde group tailored to target specific kinase active sites. nih.govmdpi.com

Antiviral Agents: Indole-containing compounds have shown promise as antiviral agents. For instance, certain indole-3-carbaldehyde derivatives exhibit significant inhibition of HIV-1 integrase and reverse transcriptase. indiandrugsonline.org Other studies have shown that indole-3-carboxaldehyde (B46971) can modulate the inflammatory response to Respiratory Syncytial Virus (RSV) infection by targeting the TLR7 signaling pathway. nih.gov Further investigation could reveal the potential of this compound against a broader range of viruses. nih.govjocpr.com

Neurodegenerative Diseases: The indole scaffold is present in many neuroactive compounds. Research into indole derivatives for diseases like Alzheimer's and Parkinson's is an active field. The specific substitution pattern of this compound may confer properties that could be exploited in the development of new central nervous system agents.

Mechanistic Elucidation of Bioactive Indole-3-carbaldehyde Derivatives

A deeper understanding of how bioactive indole derivatives exert their effects at a molecular level is crucial for rational drug design and optimization. Future research will move beyond preliminary activity screening to detailed mechanistic studies.

This will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound—for example, by altering substituents on the benzene (B151609) ring or converting the aldehyde to other functional groups—and correlating these changes with biological activity is essential. researchgate.netresearchgate.net SAR studies help to identify the key molecular features responsible for a compound's potency and selectivity. nih.govfrontiersin.org

Computational Modeling and Docking: In silico techniques like molecular docking can predict how indole derivatives bind to specific biological targets, such as the active site of an enzyme. nih.gov These computational studies can guide the synthesis of more potent compounds and help to explain the results of SAR studies at a molecular level.

Target Identification and Pathway Analysis: Identifying the precise cellular targets of bioactive compounds is a critical step. For this compound, this could involve techniques to pinpoint protein binding partners or studies to see how it affects specific signaling pathways, similar to the work done on the TLR7 pathway for RSV. nih.gov

Applications in Materials Science and Organic Electronics

The unique electronic properties of the indole ring make it an attractive building block for advanced materials. The delocalized π-electron system allows indole-based polymers to function as organic semiconductors. jinjingchemical.com Research into the material applications of this compound is an emerging and promising field.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Polymers containing indole units can be used as the emissive layer in OLEDs. jinjingchemical.com The fluorescence properties can be tuned by modifying the chemical structure, making them suitable for display and lighting technologies.

Organic Thin-Film Transistors (OTFTs): Properly functionalized indolo[3,2-b]carbazoles have demonstrated high charge carrier mobility, making them excellent candidates for the active layer in OTFTs, which are essential components of flexible electronics. acs.org

Dye-Sensitized Solar Cells (DSSCs): Indole derivatives can act as electron-donating components in organic dyes used in DSSCs. researchgate.net Their ability to absorb light and facilitate charge separation is key to the performance of these next-generation solar energy devices.

Functional Polymers: The indole nucleus can be incorporated into polymer backbones to create materials with tailored thermal, electronic, and optical properties. rsc.orgrsc.org

Environmental and Sustainable Chemistry Aspects of Indole-3-carbaldehyde Production

As with all chemical manufacturing, there is a growing emphasis on developing greener and more sustainable processes for the production of indole derivatives. Future research will focus on minimizing the environmental impact of synthesis.

Key approaches include:

Biocatalysis: Utilizing enzymes to catalyze reactions offers a highly selective and environmentally benign alternative to traditional chemical catalysts. numberanalytics.com Enzymes can operate in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. Biocatalytic processes are being developed for the synthesis of tryptophan derivatives from indoles, showcasing a path toward greener production methods. acs.orgacs.org

Use of Greener Solvents: Traditional syntheses, such as the Fischer indole synthesis, often use strong acids and high temperatures. wikipedia.org Research into using more sustainable solvents, such as ionic liquids, in combination with technologies like flow chemistry, can significantly reduce the environmental footprint of these reactions. akjournals.com

Atom Economy: Synthetic strategies like C-H activation are inherently greener because they improve atom economy by avoiding the use of protecting groups and minimizing the generation of waste products. numberanalytics.com

Table 2: List of Chemical Compounds Mentioned
Compound Name
This compound
Indole
Tryptophan
Indolo[3,2-b]carbazole
Palladium
Ruthenium

Q & A

Q. Which software packages are essential for molecular modeling of this compound?

  • Methodological Answer :
  • UCSF Chimera : For 3D visualization of docking poses and crystallographic data.
  • Gaussian 16 : To compute electrostatic potential maps (B3LYP/6-31G* basis set) for predicting reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.